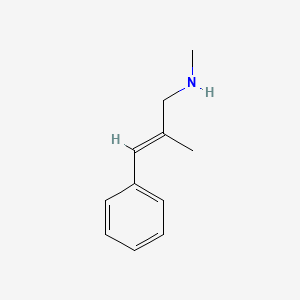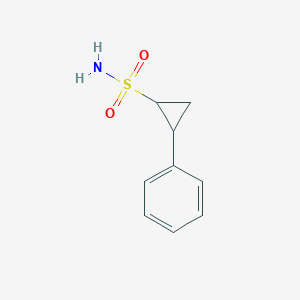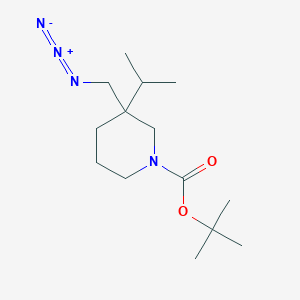![molecular formula C9H7ClF3N B12312111 2-Chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine](/img/structure/B12312111.png)
2-Chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine is a chemical compound that belongs to the class of trifluoromethyl-substituted pyridines. This compound is characterized by the presence of a chloro group and a trifluoromethyl group attached to a cyclopenta[b]pyridine ring. The unique structural features of this compound make it an interesting subject for various scientific studies and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine can be achieved through several methods. One common approach involves the use of trichloromethylpyridine as a starting material, followed by chlorine/fluorine exchange reactions . Another method involves the construction of the pyridine ring from a trifluoromethyl-containing building block . Additionally, the direct introduction of a trifluoromethyl group using trifluoromethyl active species such as trifluoromethyl copper can be employed .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and efficient purification techniques is essential to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
2-Chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The chloro group can participate in various chemical reactions, leading to the formation of reactive intermediates that can modulate biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyridine
- 4-Chloro-2-(trifluoromethyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
Uniqueness
2-Chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine is unique due to its cyclopenta[b]pyridine ring structure, which imparts distinct chemical and physical properties compared to other trifluoromethyl-substituted pyridines. This unique structure enhances its potential for various applications in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C9H7ClF3N |
|---|---|
Peso molecular |
221.60 g/mol |
Nombre IUPAC |
2-chloro-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridine |
InChI |
InChI=1S/C9H7ClF3N/c10-8-4-6(9(11,12)13)5-2-1-3-7(5)14-8/h4H,1-3H2 |
Clave InChI |
HUQMXQSVAVAVMQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1)N=C(C=C2C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



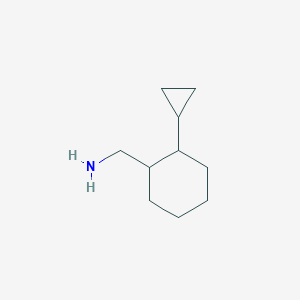
![4-Fluoro-3-[(3-hydroxyazetidin-1-yl)methyl]benzonitrile](/img/structure/B12312038.png)
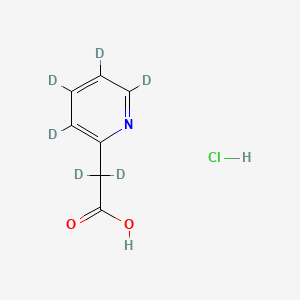
![2-[[4-[(3-Fluorophenyl)methoxy]-3-[(3-fluorophenyl)methyl]phenyl]methylamino]propanamide](/img/structure/B12312048.png)


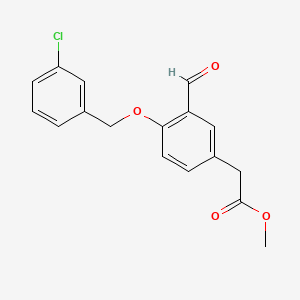

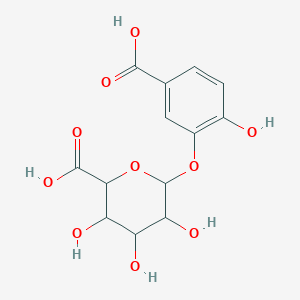
![2-amino-9-[5-(hydrazinylmethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12312087.png)
